molecular formula C10H12ClNO4 B13687683 N-Hydroxy-3,4,5-trimethoxybenzimidoyl Chloride

N-Hydroxy-3,4,5-trimethoxybenzimidoyl Chloride

Cat. No.: B13687683
M. Wt: 245.66 g/mol
InChI Key: SJDHUOLOOCBDHF-UHFFFAOYSA-N
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Description

N-Hydroxy-3,4,5-trimethoxybenzimidoyl Chloride is an organic compound with the molecular formula C10H12ClNO4 It is a derivative of benzenecarboximidoyl chloride and is characterized by the presence of hydroxy and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-3,4,5-trimethoxybenzimidoyl Chloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired product. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-3,4,5-trimethoxybenzimidoyl Chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or hydroxylamines.

    Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or primary amines.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted benzenecarboximidoyl derivatives.

Scientific Research Applications

N-Hydroxy-3,4,5-trimethoxybenzimidoyl Chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-3,4,5-trimethoxybenzimidoyl Chloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups on the benzene ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-Hydroxy-4-methoxybenzenecarboximidoyl Chloride
  • N-Hydroxy-3,4-dimethoxybenzenecarboximidoyl Chloride

Comparison: N-Hydroxy-3,4,5-trimethoxybenzimidoyl Chloride is unique due to the presence of three methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with fewer methoxy groups, it may exhibit different solubility, stability, and interaction with molecular targets.

Properties

IUPAC Name

N-hydroxy-3,4,5-trimethoxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4/c1-14-7-4-6(10(11)12-13)5-8(15-2)9(7)16-3/h4-5,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDHUOLOOCBDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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